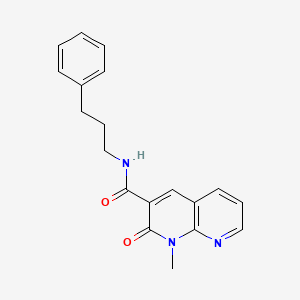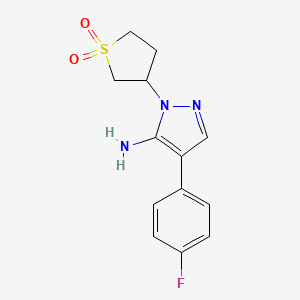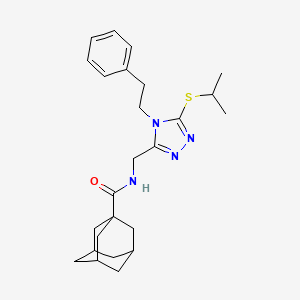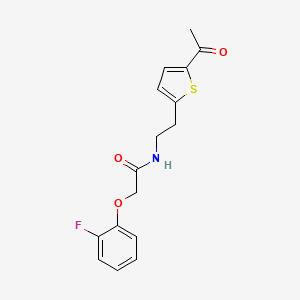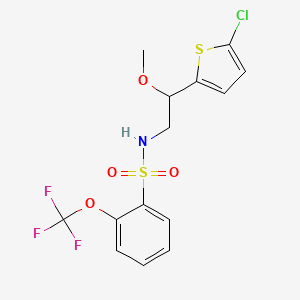
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide and its derivatives often involves complex reactions highlighting the intricacy of achieving specific molecular configurations. A common approach includes the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid for generating various derivatives with significant biochemical activities (Żołnowska et al., 2016).
Molecular Structure Analysis
The crystal and molecular structure of related benzenesulfonamide derivatives have been determined through X-ray crystallography, offering insights into the arrangement of atoms and the spatial configuration of these molecules. These studies facilitate understanding the potential interactions within biological systems or chemical reactions (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamides can undergo various chemical reactions, leading to the formation of complex molecules with diverse biological activities. For example, reactions involving thioglycosides and trifluoromethanesulfonic anhydride have been explored for generating glycosyl triflates, showcasing the reactivity of sulfonamide derivatives under different conditions (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis and potential pharmaceutical applications. However, specific studies focusing solely on the physical properties of this compound were not found in the current search, indicating a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are essential for understanding the potential uses of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide in synthesis and drug development. Research on related sulfonamides suggests a wide range of biological activities and potential for the development of therapeutic agents (Pomarnacka & Kedra, 2003).
Scientific Research Applications
Prevention of Cerebral Vasospasm
One study investigated the effectiveness of oral treatment with endothelin (ET) receptor antagonists, including compounds similar in structure to the specified chemical, in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. Oral administration of these antagonists showed a decrease in the magnitude of arterial constriction, indicating potential application in treating vasospasm resulting from SAH in humans (Zuccarello et al., 1996).
Enhancement of Cognitive Functions
Another study focused on the compound SB-399885, which is related in function and possibly structure, showing it as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in animal models. This compound was found to reverse age-dependent deficits in water maze spatial learning and improve recall, suggesting its utility in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3NO4S2/c1-22-10(11-6-7-13(15)24-11)8-19-25(20,21)12-5-3-2-4-9(12)23-14(16,17)18/h2-7,10,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSQZYAYCRQSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)
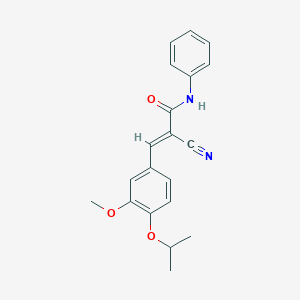
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)
![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)
![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)
![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)
